

N-Tosyl-L-aspartic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Tosyl-L-aspartic acid*

Cat. No.: B122637

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties and relevant biochemical context of **N-Tosyl-L-aspartic acid**. This compound, a derivative of the non-essential amino acid L-aspartic acid, serves as a crucial building block in various synthetic applications, particularly in peptide synthesis and the development of pharmacologically active molecules. This document summarizes its key physical properties, details relevant experimental protocols, and visualizes its synthetic and metabolic context.

Physicochemical Properties

N-Tosyl-L-aspartic acid is a white, crystalline solid. The introduction of the tosyl group to the amino function of L-aspartic acid significantly alters its physical and chemical characteristics. The following table summarizes the key quantitative data available for this compound.

Property	Value	Source
Melting Point	136-138 °C	[1]
Boiling Point	478.9 °C at 760 mmHg	[2]
Molecular Formula	C ₁₁ H ₁₃ NO ₆ S	[3]
Molecular Weight	287.29 g/mol	[3]

Experimental Protocols

The accurate determination of the physicochemical properties of **N-Tosyl-L-aspartic acid** is crucial for its application in research and development. Below are detailed methodologies for its synthesis and the determination of its melting point.

Synthesis of N-Tosyl-L-aspartic Acid

The synthesis of **N-Tosyl-L-aspartic acid** is typically achieved through the reaction of L-aspartic acid with p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous medium.

Materials:

- L-Aspartic acid
- p-Toluenesulfonyl chloride (Tosyl chloride)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Diethyl ether
- Distilled water

Procedure:

- Dissolve L-aspartic acid in a 1N solution of sodium hydroxide at 65-70°C.
- In a separate flask, dissolve p-toluenesulfonyl chloride in diethyl ether.
- Add the p-toluenesulfonyl chloride solution and a 1N sodium hydroxide solution portionwise and simultaneously to the L-aspartic acid solution over a period of approximately one hour, maintaining the temperature at 65-70°C. The pH of the reaction mixture should be continuously monitored and maintained in the alkaline range.
- After the addition is complete, continue stirring the mixture at the same temperature for an additional period to ensure the reaction goes to completion.

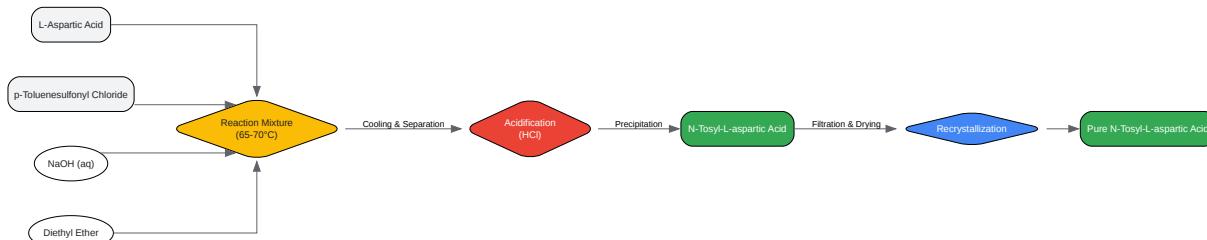
- Cool the reaction mixture to room temperature. The ethereal layer is then separated and discarded.
- Acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic, leading to the precipitation of **N-Tosyl-L-aspartic acid**.
- Collect the precipitate by filtration, wash thoroughly with cold water, and dry.
- The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure **N-Tosyl-L-aspartic acid**.

Melting Point Determination

The melting point of **N-Tosyl-L-aspartic acid** is a key indicator of its purity and is determined using a standard melting point apparatus.

Apparatus:

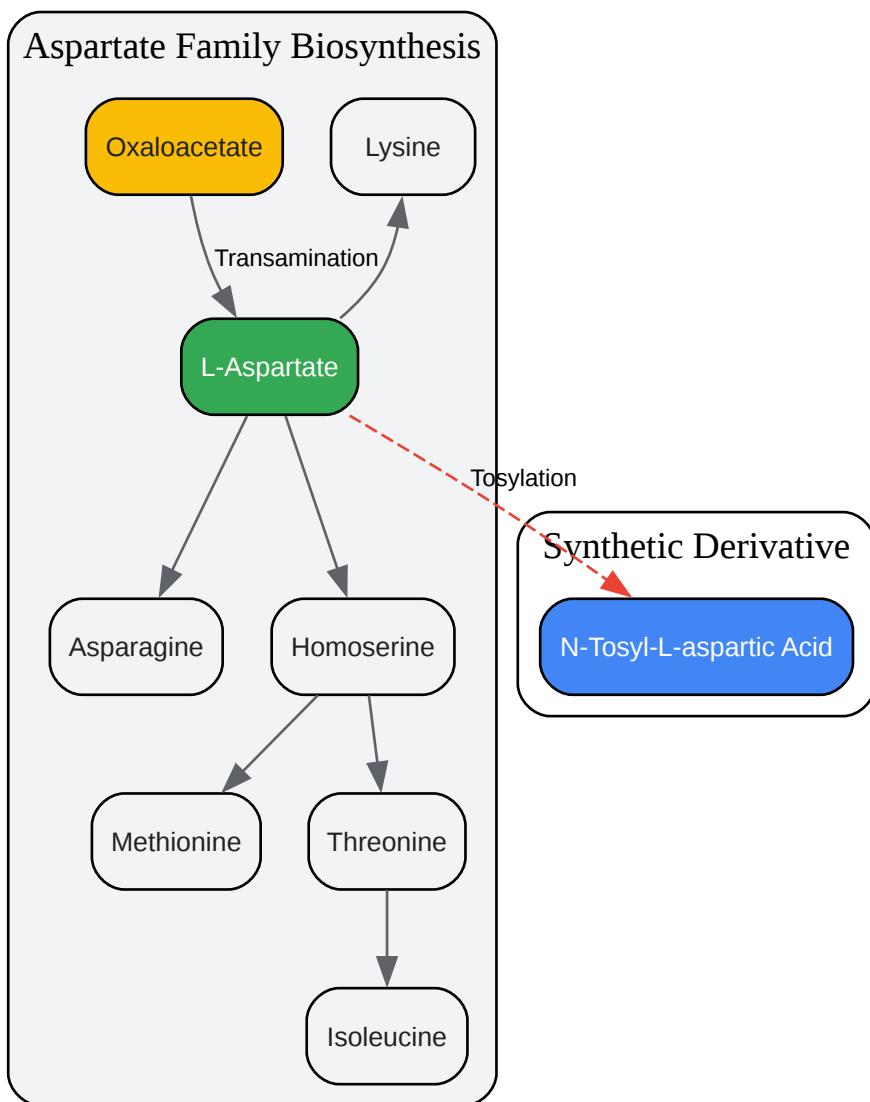
- Melting point apparatus (e.g., capillary melting point apparatus)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (if the sample is not a fine powder)


Procedure:

- Ensure the **N-Tosyl-L-aspartic acid** sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.

- Set the apparatus to heat at a controlled rate, typically a ramp rate of 1-2 °C per minute when approaching the expected melting point.
- Observe the sample through the magnifying lens of the apparatus.
- Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the clear point). The melting point is reported as this range.

Visualized Workflows and Pathways


To provide a clearer understanding of the chemical and biological context of **N-Tosyl-L-aspartic acid**, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **N-Tosyl-L-aspartic acid**.

While **N-Tosyl-L-aspartic acid** is a synthetic compound and not directly involved in natural metabolic pathways, its precursor, L-aspartic acid, is a central molecule in amino acid metabolism. The following diagram illustrates the central role of L-aspartic acid in the biosynthesis of several other essential amino acids.

[Click to download full resolution via product page](#)

Caption: Metabolic context of L-aspartic acid and its synthetic tosylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The aspartate-family pathway of plants: Linking production of essential amino acids with energy and stress regulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Tosyl-L-aspartic Acid: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122637#n-tosyl-l-aspartic-acid-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com